2-Chloro-6-ethoxy-3-(2,2-diethoxycarbonyl)vinylquinoline
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Overview
Description
2-Chloro-6-ethoxy-3-(2,2-diethoxycarbonyl)vinylquinoline is a chemical compound with the molecular formula C19H20ClNO5 and a molecular weight of 377.82 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a quinoline core substituted with chloro, ethoxy, and diethoxycarbonyl groups .
Preparation Methods
The synthesis of 2-Chloro-6-ethoxy-3-(2,2-diethoxycarbonyl)vinylquinoline involves several steps. One common synthetic route includes the reaction of 2-chloro-6-ethoxyquinoline with diethyl malonate under basic conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a base like sodium ethoxide. The mixture is heated under reflux conditions to facilitate the reaction, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
2-Chloro-6-ethoxy-3-(2,2-diethoxycarbonyl)vinylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Scientific Research Applications
2-Chloro-6-ethoxy-3-(2,2-diethoxycarbonyl)vinylquinoline is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethoxy-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Chloro-6-ethoxy-3-(2,2-diethoxycarbonyl)vinylquinoline can be compared with other similar compounds, such as:
2-Chloro-5,7-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline: This compound has similar structural features but differs in the substitution pattern on the quinoline ring.
This compound: This compound is identical in structure and serves as a direct comparison.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
1031928-71-8 |
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Molecular Formula |
C19H20ClNO5 |
Molecular Weight |
377.8 g/mol |
IUPAC Name |
diethyl 2-[(2-chloro-6-ethoxyquinolin-3-yl)methylidene]propanedioate |
InChI |
InChI=1S/C19H20ClNO5/c1-4-24-14-7-8-16-12(10-14)9-13(17(20)21-16)11-15(18(22)25-5-2)19(23)26-6-3/h7-11H,4-6H2,1-3H3 |
InChI Key |
FSOOFRYYSOWZLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C=C(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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